Efavirenz works by inhibiting the HIV-1 reverse transcriptase enzyme, a crucial component in the viral replication process. This enzyme is responsible for converting the viral RNA into double-stranded DNA, which is then integrated into the host cell's genome. By binding to a specific pocket on the reverse transcriptase, efavirenz prevents the enzyme from functioning properly, effectively stopping the virus from replicating and spreading within the body [Source: HIV/AIDS Treatment and Care, National Institutes of Health ].
Extensive scientific research has demonstrated the efficacy of efavirenz as part of highly active antiretroviral therapy (HAART) regimens. HAART combines multiple antiretroviral drugs with different mechanisms of action to maximize viral suppression and minimize the risk of developing resistance [Source: Antiretroviral Therapy for Adults and Adolescents with HIV Infection, Department of Health and Human Services ]. Studies have shown that efavirenz-based HAART regimens effectively reduce HIV viral load to undetectable levels in a high proportion of patients [Source: The AIDS InfoBase - Efavirenz ].
Scientific research also focuses on understanding the potential for resistance development with efavirenz use. Like other antiretroviral drugs, prolonged use of efavirenz can lead to mutations in the HIV genome, resulting in resistance. Research efforts aim to identify these mutations and develop strategies to prevent or overcome resistance [Source: Efavirenz and Resistance, AIDS InfoBase ]. Additionally, scientific studies investigate the side effects associated with efavirenz, such as central nervous system effects and potential interactions with other medications [Source: Efavirenz (Sustiva®), MedlinePlus ].
Irritant;Health Hazard;Environmental Hazard